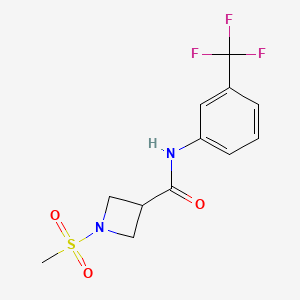
2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H13F2NO3S and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical synthesis and modification of compounds similar to 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide have been explored to understand their reactivity and potential applications. For example, studies on the synthesis of 5,6-dihydrothieno(and furo)pyrimidines demonstrate the versatility of such compounds in organic synthesis, highlighting the ability to introduce functional groups that can lead to diverse chemical structures (Maruoka, Yamagata, & Yamazaki, 2001). Similarly, research on difluorinated alkenoate reactions with furan showcases how modifications in molecular structures can influence reaction outcomes, providing insights into the design of compounds with desired reactivity profiles (Griffith, Hillier, Moralee, Percy, Roig, & Vincent, 2006).
Molecular Structure Modifications
Modifications to the molecular structure of compounds like this compound can significantly impact their excited-state dynamics and photophysical properties. For instance, the modification of molecular structure to regulate excited-state intramolecular proton transfer and charge transfer characteristics opens new avenues in fluorescence sensing and imaging (Han, Liu, Sun, Li, Yin, & Shi, 2018). This demonstrates the potential for using structural modifications to enhance the properties of molecules for specific applications.
Photoinduced Reactions
Research into photoinduced reactions without the need for transition metals and oxidants has led to the synthesis of highly functionalized polyheterocyclic compounds. These studies reveal the potential for developing new methodologies in organic synthesis that are more environmentally benign and efficient (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Heterocyclic Synthesis
The exploration of heterocyclic synthesis techniques, including the Camps cyclization of N-(2-acylaryl)benzamides and their analogs, has shown high yields of quinolin-4(1H)-ones. This research contributes to the development of efficient synthetic routes for heterocyclic compounds, which are important in pharmaceuticals and materials science (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
Solvent Polarity Effects
Studies on solvent-dependent fluorescence transformations offer insights into the solvent polarity effects on molecular behavior. Such research is crucial for designing fluorescence probes and understanding molecular interactions in various environments (Ercelen, Klymchenko, & Demchenko, 2002).
Properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c18-12-3-1-4-13(19)15(12)16(21)20-10-17(22,11-6-7-23-9-11)14-5-2-8-24-14/h1-9,22H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCNLGWSPHRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)





![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2661725.png)

![4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone](/img/structure/B2661728.png)



![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)
